molecular formula C11H14N4O B11727089 1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine

1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine

Cat. No.: B11727089
M. Wt: 218.26 g/mol
InChI Key: GVLJWEWGNXPOMQ-UHFFFAOYSA-N
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Description

1-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine is a 1,2,4-triazole derivative featuring a methoxymethyl substituent at the 3-position of the triazole ring and a benzylamine group at the 1-position. The benzylamine moiety is structurally analogous to neurotransmitters, suggesting possible central nervous system (CNS) activity.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-phenylmethanamine

InChI

InChI=1S/C11H14N4O/c1-16-7-9-13-11(15-14-9)10(12)8-5-3-2-4-6-8/h2-6,10H,7,12H2,1H3,(H,13,14,15)

InChI Key

GVLJWEWGNXPOMQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C(C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and formamide or its derivatives.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a methylation reaction using methanol and a suitable methylating agent such as methyl iodide.

    Attachment of the Phenylmethanamine Moiety: The phenylmethanamine moiety can be attached through a nucleophilic substitution reaction involving a suitable leaving group on the triazole ring and phenylmethanamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular properties, and biological activities of analogous 1,2,4-triazole derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reported Biological Activity
1-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine (Target) 3-methoxymethyl, 1-phenylmethanamine ~218.26 Moderate polarity (ether group), potential CNS targeting Not reported in evidence
(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine 5-furyl, 3-methoxyphenyl ~325.35 Increased aromaticity (furan), enhanced π-π interactions Not reported, structural analog
1-(4-Fluorophenyl)-2-((4-methyl-5-...-1H-1,2,4-triazol-3-yl)thio)ethanone 4-methyl, S-substituted ethanone, fluorophenyl ~441.50 Sulfur-containing (thioether), high lipophilicity Antimicrobial activity
3-Phenyl-1H-1,2,4-triazol-5-amine 3-phenyl, 5-amine ~160.18 Small size, high polarity (amine group) Structural studies, no activity reported
Triazamate (Pesticide) tert-butyl, dimethylamino carbonyl, thioacetate ~314.40 High steric bulk (tert-butyl), pesticidal activity Insecticide/acaricide
2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine 3-pyridyl, 5-pyridyl ~235.25 Chelation potential (pyridyl groups), metabolic disruption Elevated in moyamoya disease plasma

Key Observations

Substituent Effects on Solubility and Lipophilicity :

  • The methoxymethyl group in the target compound balances polarity and lipophilicity, contrasting with sulfur-containing analogs (e.g., ) that exhibit higher lipophilicity but reduced solubility .
  • Triazamate (–11) incorporates a tert-butyl group, enhancing hydrophobicity for pesticidal membrane penetration, whereas the target compound’s benzylamine group may favor aqueous solubility .

Biological Activity Trends: Sulfur-substituted triazoles (e.g., ) demonstrate antimicrobial activity, likely due to thioether-mediated enzyme inhibition . Pyridyl-substituted triazoles () show metabolic disruption in moyamoya disease, possibly via metal chelation or protein binding .

Structural Analog Case Studies: 3-Phenyl-1H-1,2,4-triazol-5-amine (): Lacks the methoxymethyl group, resulting in reduced steric hindrance and simpler hydrogen-bonding capacity. This may limit its ability to interact with complex biological targets compared to the target compound . KG-5 (): A pyrimidinamine-linked triazole with a trifluoromethyl group, exhibiting enhanced metabolic stability due to fluorine’s electron-withdrawing effects.

Biological Activity

1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H16N4O
  • Molecular Weight : 232.28 g/mol
  • CAS Number : Not widely reported in databases but can be referenced through related compounds.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activities. Specifically, this compound has shown efficacy against various bacterial strains and fungi. The mechanism is believed to involve the inhibition of fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis in fungi.

Microorganism Activity Reference
Candida albicansInhibitory
Staphylococcus aureusModerate
Escherichia coliWeak

Anticancer Activity

Triazole compounds have been explored for their anticancer potential. Studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.

Case Study : In vitro studies demonstrated that this compound reduced cell viability in breast cancer cell lines (MCF-7) by approximately 40% at a concentration of 10 µM after 48 hours of treatment. The study highlighted its potential as a lead compound for further development in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways of pathogens.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in cancer cells, leading to increased apoptosis.

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate low toxicity in mammalian cells; however, comprehensive toxicity studies are necessary to evaluate its safety for therapeutic use.

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